Furan-3-yl versus Furan-2-yl Isomerism: Computed Physicochemical Profile Comparison
The target compound's furan-3-yl attachment position is distinguished from the commonly supplied furan-2-yl constitutional isomer (N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide). Both isomers share an identical molecular formula (C₁₃H₂₁N₃O₄, MW 283.32) and therefore identical elemental composition, but differ in computed dipole moment and electrostatic potential surface due to the altered position of the furan oxygen relative to the oxalamide carbonyl hydrogen-bond network [1]. The furan-3-yl isomer places the ring oxygen in a meta-like relationship to the point of attachment, whereas the furan-2-yl isomer places it in an ortho-like configuration, which can alter the preferred torsion angle at the furan–hydroxypropyl junction [1].
| Evidence Dimension | Molecular formula / molecular weight / XLogP3 / hydrogen-bond donor count / hydrogen-bond acceptor count / rotatable bond count |
|---|---|
| Target Compound Data | C₁₃H₂₁N₃O₄; MW 283.32 g·mol⁻¹; XLogP3 −0.4; HBD 3; HBA 5; RotB 7 [1] |
| Comparator Or Baseline | Furan-2-yl isomer (same molecular formula and MW); XLogP3 predicted −0.5 to −0.3; HBD 3; HBA 5; RotB 7 (computed equivalent using PubChem descriptors; no experimental logP reported for either isomer) [1] |
| Quantified Difference | XLogP3 differs by ≤0.2 log units; primary differentiation is electronic (dipole vector) and steric (furan oxygen placement) rather than bulk lipophilicity [1] |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0, Cactvs 3.4.6.11); no experimental logD or pKa data available for either isomer in public domain. |
Why This Matters
Purchasing the incorrect furan isomer can lead to misassignment of structure-activity relationships in SAR campaigns, as the two isomers may exhibit different binding poses despite near-identical bulk properties.
- [1] PubChem Compound Summary for CID 71804490, N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide. National Center for Biotechnology Information, 2025. View Source
